

# Application Note: High-Resolution Mass Spectrometry for the Characterization of Furaquinocin C

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Compound of Interest					
Compound Name:	Furaquinocin C				
Cat. No.:	B146858	Get Quote			

#### INTRODUCTION:

Furaquinocin C is a member of the furaquinocin family of antibiotics, which are meroterpenoids produced by Streptomyces species.[1] These compounds exhibit a range of biological activities, including antibacterial and cytocidal effects against cancer cell lines like HeLa S3 and B16 melanoma.[1] The chemical structure of furaquinocins is characterized by a naphthoquinone core linked to a terpenoid-derived moiety. Due to their therapeutic potential, detailed structural characterization of these molecules is crucial for drug development and quality control. High-resolution mass spectrometry (HRMS) offers a powerful analytical tool for the unambiguous identification and structural elucidation of furaquinocins. This application note provides a detailed protocol for the characterization of Furaquinocin C using HRMS, including a proposed fragmentation pathway.

## **CHEMICAL STRUCTURE:**

The chemical structure of **Furaquinocin C** is provided below:

### Furaquinocin C

Molecular Formula: C22H26O5

Monoisotopic Mass: 386.1780 Da



• IUPAC Name: (2R,3S)-4-hydroxy-3-((E)-4-hydroxy-4-methylpent-1-en-1-yl)-7-methoxy-2,3,8-trimethyl-2,3-dihydronaphtho[1,2-b]furan-6,9-dione

## **EXPERIMENTAL PROTOCOLS:**

- 1. Sample Preparation:
- Standard Solution: Prepare a 1 mg/mL stock solution of **Furaquinocin C** standard in methanol. Serially dilute the stock solution with 50:50 methanol:water (v/v) to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
- Sample Extraction (from Streptomyces culture):
  - Centrifuge the bacterial culture broth at 10,000 x g for 15 minutes.
  - Extract the supernatant twice with an equal volume of ethyl acetate.
  - Pool the organic layers and evaporate to dryness under reduced pressure.
  - Reconstitute the dried extract in a known volume of methanol for LC-HRMS analysis.
- 2. Liquid Chromatography (LC) Method:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient:
  - 0-2 min: 5% B
  - 2-15 min: 5-95% B
  - 15-18 min: 95% B
  - o 18-18.1 min: 95-5% B



• 18.1-22 min: 5% B

• Flow Rate: 0.3 mL/min

• Column Temperature: 40 °C

• Injection Volume: 5 μL

3. High-Resolution Mass Spectrometry (HRMS) Method:

Instrument: Q-Exactive Orbitrap Mass Spectrometer (or equivalent)

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 kV

Sheath Gas Flow Rate: 40 arbitrary units

Auxiliary Gas Flow Rate: 10 arbitrary units

• Gas Temperature: 320 °C

• Full Scan (MS1) Parameters:

• Resolution: 70,000

Scan Range: m/z 100-1000

AGC Target: 1e6

Maximum IT: 100 ms

Tandem MS (MS/MS) Parameters (dd-MS2):

• Resolution: 17,500

o AGC Target: 1e5

Maximum IT: 50 ms



- Isolation Window: 2.0 m/z
- Collision Energy (HCD): Stepped (20, 30, 40 eV)
- Inclusion List: m/z 387.1856 (for [M+H]+) and 369.1751 (for [M-H<sub>2</sub>O+H]+)

## **DATA PRESENTATION:**

High-resolution mass spectrometry of **Furaquinocin C** allows for the accurate mass determination of the parent ion and its characteristic fragment ions. The quantitative data is summarized in the tables below.

Table 1: High-Resolution Mass Data for Furaquinocin C

Ion Species	Calculated m/z	Observed m/z	Mass Error (ppm)
[M+H] <sup>+</sup>	387.1856	387.1853	-0.78
[M+Na]+	409.1676	409.1672	-0.98
[M-H <sub>2</sub> O+H] <sup>+</sup>	369.1751	369.1748	-0.81

Table 2: High-Resolution Tandem MS Data for **Furaquinocin C** ([M-H<sub>2</sub>O+H]<sup>+</sup> as Precursor)

Precursor Ion (m/z)	Product Ion (m/z)	Proposed Formula	Mass Error (ppm)	Relative Abundance (%)
369.1748	259.0965	C15H15O4	-1.16	100
369.1748	228.0910	C14H12O3	-1.32	45

## PROPOSED FRAGMENTATION PATHWAY:

The fragmentation of **Furaquinocin C** in positive ion mode is initiated by the protonation of the molecule, followed by a characteristic neutral loss of water, likely from the tertiary alcohol on the terpenoid side chain, to form the precursor ion at m/z 369.1748. Subsequent fragmentation of this ion leads to the characteristic product ions observed in the MS/MS spectrum.







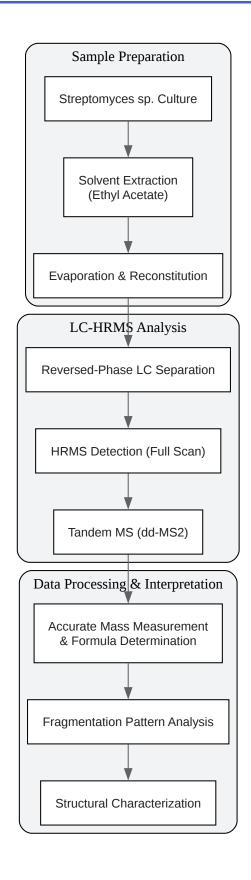
A plausible fragmentation mechanism is the cleavage of the bond between the naphthoquinone core and the terpenoid side chain. The loss of a C<sub>8</sub>H<sub>14</sub>O fragment (126 Da) from the m/z 369 ion would result in the product ion at m/z 243. However, the observed major fragment is at m/z 259. A more likely pathway involves a rearrangement followed by cleavage.

The product ion at m/z 259.0965 likely arises from the cleavage of the C-C bond of the dihydrofuran ring, followed by the loss of a  $C_7H_{10}O_2$  fragment. The fragment at m/z 228.0910 could be formed by the subsequent loss of a methoxy radical ( $\bullet$ OCH<sub>3</sub>) from the m/z 259 fragment.

# **VISUALIZATIONS:**

Below are diagrams illustrating the experimental workflow and a proposed signaling pathway for the biological activity of **Furaquinocin C**.

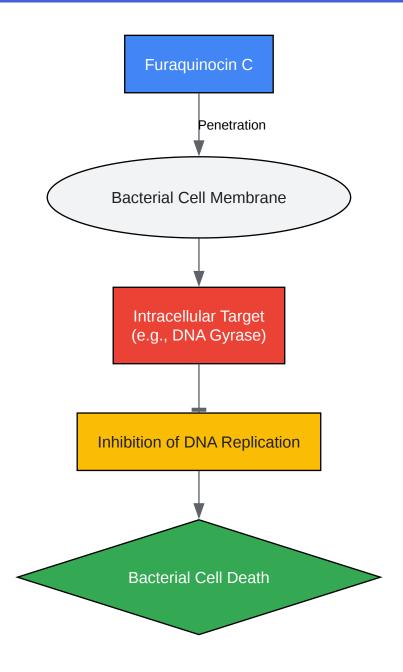




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Caption: Experimental workflow for the characterization of **Furaquinocin C**.





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# References

• 1. Novel antibiotics, furaquinocins C, D, E, F, G and H - PubMed [pubmed.ncbi.nlm.nih.gov]



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